Cas no 877133-54-5 (4-Bromo-2,6-diethylpyridine)

4-Bromo-2,6-diethylpyridine structure
4-Bromo-2,6-diethylpyridine structure
Product Name:4-Bromo-2,6-diethylpyridine
Número CAS:877133-54-5
MF:C9H12BrN
Megavatios:214.102281570435
MDL:MFCD12755732
CID:706706
PubChem ID:45489869
Update Time:2024-10-26

4-Bromo-2,6-diethylpyridine Propiedades químicas y físicas

Nombre e identificación

    • 4-Bromo-2,6-diethylpyridine
    • 4-Bromo-2,6-diethyl-pyridine
    • Pyridine, 4-bromo-2,6-diethyl-
    • Pyridine,4-bromo-2,6-diethyl
    • Pyridine,4-bromo-2,6-diethyl-
    • QAIRPCMWTLMPCW-UHFFFAOYSA-N
    • 3942AC
    • SB21427
    • FCH1346944
    • VP15071
    • AM804469
    • AX8160921
    • 133B545
    • 4-Bromo-2,6-diethylpyridine (ACI)
    • SCHEMBL1465727
    • EN300-7370290
    • DS-12771
    • AC-26915
    • AKOS015842951
    • J-514610
    • DTXSID80670487
    • MFCD12755732
    • DB-010133
    • 877133-54-5
    • CS-0152533
    • MDL: MFCD12755732
    • Renchi: 1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
    • Clave inchi: QAIRPCMWTLMPCW-UHFFFAOYSA-N
    • Sonrisas: BrC1C=C(CC)N=C(CC)C=1

Atributos calculados

  • Calidad precisa: 213.01500
  • Masa isotópica única: 213.015
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 104
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12.9
  • Xlogp3: 3.2

Propiedades experimentales

  • Denso: 1.301
  • Punto de ebullición: 243 °C at 760 mmHg
  • Punto de inflamación: 243 °C at 760 mmHg
  • índice de refracción: 1.534
  • PSA: 12.89000
  • Logp: 2.96890

4-Bromo-2,6-diethylpyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-2,6-diethylpyridine PrecioMás >>

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4-Bromo-2,6-diethylpyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pentabromophosphorane Solvents: Chloroform ;  1 h, 60 °C
1.2 8 h, 120 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
Discovery of (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a Potent and Orally Available Hepatitis C Virus Polymerase Inhibitor
Li, Hui; et al, Journal of Medicinal Chemistry, 2009, 52(5), 1255-1258

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  120 °C
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phosphoric tribromide ;  90 min, 130 °C
Referencia
Di-substituted pyridinyl aminohydantoins as potent and highly selective human β-secretase (BACE1) inhibitors
Malamas, Michael S.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 630-639

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  100 °C
1.2 Reagents: Acetic acid ,  Sodium bicarbonate Solvents: Water ;  100 °C; 100 °C → rt
1.3 Reagents: Chloroform ;  reflux
1.4 Reagents: Ammonia Solvents: Water ;  50 °C
1.5 Reagents: Pentabromophosphorane ;  120 °C
Referencia
A New Fluorogenic Small-Molecule Labeling Tool for Surface Diffusion Analysis and Advanced Fluorescence Imaging of β-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Based on Silicone Rhodamine: SiR-BACE1
Karch, Sandra ; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6121-6139

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  100 °C
1.2 Reagents: Sodium sulfate ;  100 °C
1.3 Reagents: Hydrochloric acid ;  100 °C
1.4 Reagents: Ammonium hydroxide ;  50 °C
2.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  120 °C
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Reagents: Acetic acid ,  Sodium carbonate
1.3 Reagents: Hydrochloric acid
2.1 Reagents: Ammonium hydroxide
2.2 Reagents: Methyl iodide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran
3.1 Reagents: Phosphoric tribromide ;  90 min, 130 °C
Referencia
Di-substituted pyridinyl aminohydantoins as potent and highly selective human β-secretase (BACE1) inhibitors
Malamas, Michael S.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 630-639

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Acetyl bromide Solvents: Acetic acid
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide
1.2 Reagents: Methyl iodide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran
2.1 Reagents: Phosphoric tribromide ;  90 min, 130 °C
Referencia
Di-substituted pyridinyl aminohydantoins as potent and highly selective human β-secretase (BACE1) inhibitors
Malamas, Michael S.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 630-639

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 50 °C; 50 °C → rt
2.1 Reagents: Pentabromophosphorane Solvents: Chloroform ;  1 h, 60 °C
2.2 8 h, 120 °C; cooled
2.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
Discovery of (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a Potent and Orally Available Hepatitis C Virus Polymerase Inhibitor
Li, Hui; et al, Journal of Medicinal Chemistry, 2009, 52(5), 1255-1258

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Acetyl bromide Solvents: Acetic acid
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Acetyl bromide Solvents: Acetic acid
4.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Sulfuric acid ,  Nitric acid
4.1 Reagents: Acetyl bromide Solvents: Acetic acid
5.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Referencia
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

4-Bromo-2,6-diethylpyridine Raw materials

4-Bromo-2,6-diethylpyridine Preparation Products

4-Bromo-2,6-diethylpyridine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:877133-54-5)4-Bromo-2,6-diethylpyridine
Número de pedido:A10449
Estado del inventario:in Stock
Cantidad:500.0mg/1.0g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:18
Precio ($):214.0/321.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:877133-54-5)4-Bromo-2,6-diethylpyridine
A10449
Pureza:99%/99%
Cantidad:500.0mg/1.0g
Precio ($):214.0/321.0